

Ro 10-5824 Dihydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

Cat. No.: B1662600

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Introduction

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine D4 receptor (D4R), a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and limbic system.[1][2] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in cognitive processes, neuropsychiatric disorders, and reward pathways. These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.

Supplier Information

For procurement of **Ro 10-5824 dihydrochloride**, researchers can refer to the following suppliers and their respective catalog numbers.

Supplier	Catalog Number
MedChemExpress	HY-10143A
Tocris Bioscience	2329[3]
SmallMolecules.com	B7019-10
Hölzel-Diagnostika	MOLN-M26421-2mg[4]
Sigma-Aldrich	ST9H9BC156DC (via Shanghai Topscience Co., Ltd.)
Santa Cruz Biotechnology	sc-203525

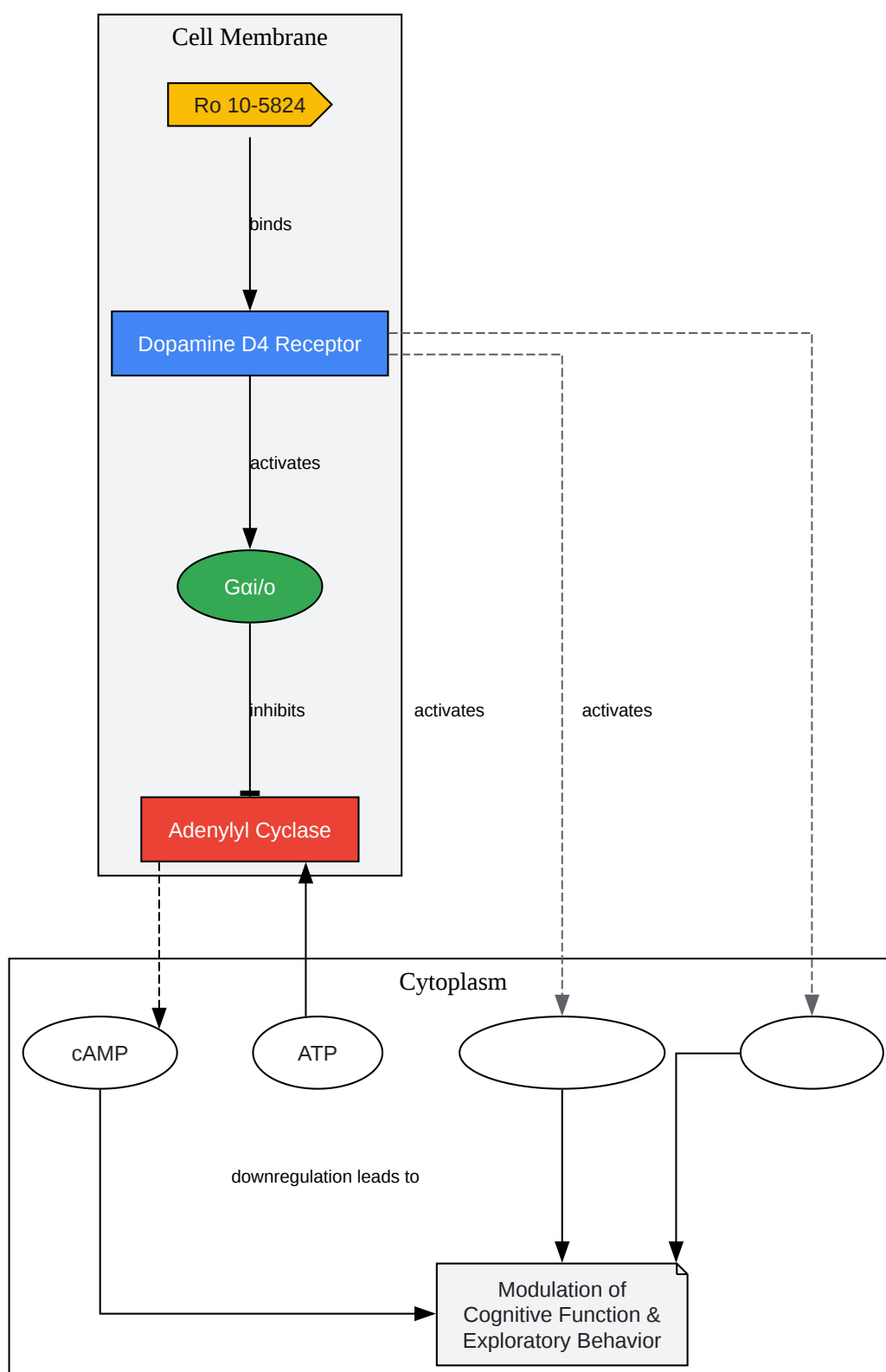
Physicochemical and Pharmacological Properties

- IUPAC Name: 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride[3]
- CAS Number: 189744-94-3[3]
- Molecular Formula: C₁₇H₂₀N₄·2HCl[3]
- Molecular Weight: 353.29 g/mol [3][5]
- Solubility: Soluble in saline. For stock solutions, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
- Storage: For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[6]

Mechanism of Action and Signaling Pathway

Ro 10-5824 acts as a selective partial agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gai/o).[1][7] Upon activation by Ro 10-5824, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Beyond the canonical G*α*i/o pathway, D4 receptor activation has been shown to modulate other signaling pathways, including the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B or PKB).^[8] These pathways are crucial for regulating various cellular processes, including gene expression, cell survival, and synaptic plasticity.



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Caption: Simplified signaling pathway of Ro 10-5824 via the Dopamine D4 Receptor.

Key Experimental Data

Ro 10-5824 has been characterized in various assays, demonstrating its utility in neuroscience research.

Assay Type	Key Parameter	Value	Species/System
Radioligand Binding	K _i	5.2 ± 0.9 nM[6]	Human D4 Receptor
GTPyS Binding	EC ₅₀	205 ± 67 nM[6]	Cells expressing D4 Receptor
GTPyS Binding	Maximal Induction	36 ± 4% above basal	Cells expressing D4 Receptor
In Vivo: Novel Object Recognition	Effective Dose	10.0 mg/kg (i.p.)[6][9]	C57BL/6J Mice
In Vivo: Object Retrieval Detour	Effective Dose	3 mg/kg (i.m.)[6][10]	Common Marmosets
In Vivo: Electrophysiology	Effective Dose	1 and 3 mg/kg (i.m.)[6][10]	Common Marmosets

Experimental Protocols

In Vitro: ERK1/2 Phosphorylation Assay in Cultured Cells

This protocol describes how to assess the effect of Ro 10-5824 on the phosphorylation of ERK1/2 in a cell line expressing the dopamine D4 receptor.

Materials:

- Cells expressing dopamine D4 receptor (e.g., HEK293-D4R)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Phosphate-Buffered Saline (PBS)

- **Ro 10-5824 dihydrochloride**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

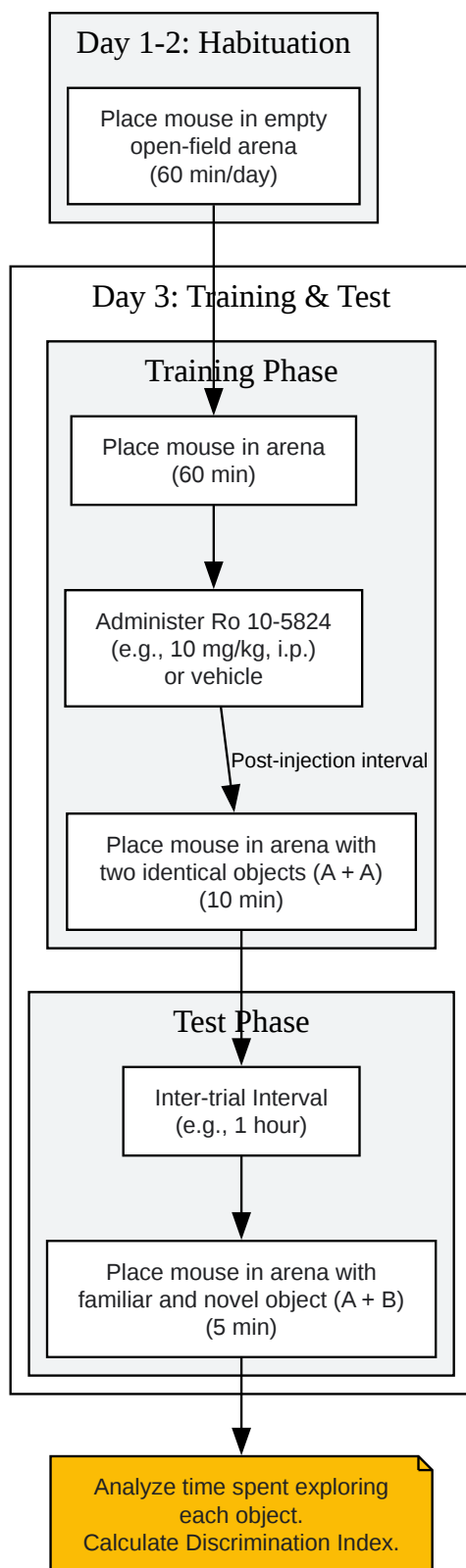
Procedure:

- **Cell Culture:** Plate cells in 6-well plates and grow to 80-90% confluency.
- **Serum Starvation:** The day before the experiment, replace the medium with a serum-free medium and incubate overnight.
- **Compound Preparation:** Prepare a stock solution of Ro 10-5824 in a suitable solvent (e.g., sterile water or saline). Prepare serial dilutions to achieve the desired final concentrations.
- **Cell Treatment:** Treat the serum-starved cells with varying concentrations of Ro 10-5824 (e.g., 1 nM to 10 μ M) for a predetermined time (e.g., 10 minutes).^[8] Include a vehicle control.
- **Cell Lysis:** Wash the cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
- **Protein Quantification:** Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Western Blotting:**
 - Normalize protein samples to the same concentration with lysis buffer and loading dye.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Data Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control. Quantify band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

In Vivo: Novel Object Recognition (NOR) Test in Mice

This protocol is designed to assess the effects of Ro 10-5824 on recognition memory and novelty-seeking behavior in mice.[\[2\]](#)[\[6\]](#)[\[9\]](#)



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Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Materials:

- Male C57BL/6J mice[6]
- Open-field arena (e.g., 40x40x40 cm)
- Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids), distinct in shape and texture.
- **Ro 10-5824 dihydrochloride**
- Vehicle (e.g., sterile 0.9% saline)
- Video recording and analysis software

Procedure:

- Habituation (Day 1-2):
 - Handle the mice for 5 minutes each day for 3 days prior to the experiment.
 - On Day 1 and 2, place each mouse individually into the empty open-field arena and allow it to explore freely for 60 minutes. This reduces anxiety and familiarizes the mouse with the environment.[6]
- Training Phase (Day 3):
 - Place the mouse back into the empty arena for a final 60-minute habituation session.[6]
 - Remove the mouse and administer Ro 10-5824 (e.g., 1.0, 3.0, or 10.0 mg/kg, i.p.) or vehicle.[6]
 - After a set pre-treatment time (e.g., 10-30 minutes), place two identical objects (A+A) in opposite corners of the arena.
 - Place the mouse back in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes. Record the session.

- Test Phase (Day 3):
 - Return the mouse to its home cage for an inter-trial interval (ITI) of, for example, 1 hour.
 - Replace one of the familiar objects (A) with a novel object (B), ensuring the locations remain the same.
 - Place the mouse back in the arena and record its behavior for 5 minutes.
- Data Analysis:
 - Manually or using tracking software, score the time the mouse spends actively exploring each object (sniffing or touching with the nose/paws).
 - Calculate the Discrimination Index (DI): $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$.
 - A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between the vehicle and Ro 10-5824 treated groups using appropriate statistical tests.

Conclusion

Ro 10-5824 dihydrochloride is a critical pharmacological tool for elucidating the role of the dopamine D4 receptor in the central nervous system. Its high selectivity allows for targeted investigation of D4R-mediated signaling and its behavioral consequences. The protocols provided herein offer a framework for researchers to employ Ro 10-5824 in their studies, contributing to a deeper understanding of dopaminergic modulation of brain function.

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